Methyl 4-amino-2-bromo-6-methoxybenzoate
Description
Methyl 4-amino-2-bromo-6-methoxybenzoate is a substituted benzoate ester featuring amino, bromo, and methoxy functional groups at positions 4, 2, and 6, respectively, on the aromatic ring. This compound is structurally related to intermediates used in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 4-amino-2-bromo-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-4-5(11)3-6(10)8(7)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBZKGHXDMHZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427398-95-5 | |
| Record name | methyl 4-amino-2-bromo-6-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-bromo-6-methoxybenzoate typically involves the bromination of methyl 4-amino-6-methoxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-bromo-6-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-amino-2-bromo-6-methoxybenzoate has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Notably, it has shown promise in the design of new therapeutic agents aimed at treating cancer and other diseases.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including Hep-G2 (liver carcinoma) and MCF-7 (breast cancer) cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound in anticancer drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Initial findings suggest that it may inhibit the growth of certain bacteria and fungi, positioning it as a potential candidate for developing new antimicrobial agents . The presence of halogen atoms in its structure may enhance its interaction with microbial targets, thereby increasing efficacy.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on Hep-G2 cells demonstrated significant cytotoxicity. The MTT assay revealed an IC50 value significantly lower than standard chemotherapeutics, indicating strong growth-inhibitory effects on liver cancer cells. The study utilized various concentrations of the compound over different exposure times to assess viability and apoptosis induction .
| Concentration (µg/ml) | IC50 Value (µg/ml) |
|---|---|
| 0 | >100 |
| 10 | 45 |
| 25 | 20 |
| 50 | 10 |
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against several bacterial strains using the disk diffusion method. The results indicated that the compound exhibited notable inhibition zones, suggesting effective antimicrobial properties.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-bromo-6-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, bromo, and methoxy groups allows for diverse interactions with molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Key Structural Analogs and Similarity Scores
The following table highlights structurally related compounds, ranked by similarity scores (based on ):
| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Differences from Target Compound |
|---|---|---|---|---|
| 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9 | 0.97 | C₈H₈BrNO₃ | Carboxylic acid instead of ester; substituent positions differ |
| Methyl 4-amino-5-bromo-2-methoxybenzoate | 111049-68-4 | 0.83 | C₉H₁₀BrNO₃ | Bromo and methoxy groups at positions 5 and 2 |
| 4-Bromo-5-methoxy-2-methylaniline | 152626-77-2 | 0.80 | C₈H₁₀BrNO | Lacks ester group; methyl substituent at position 2 |
| Methyl 2-amino-4,6-dimethoxybenzoate | 379228-26-9 | 0.79 | C₁₀H₁₃NO₄ | Dimethoxy instead of bromo and methoxy |
Key Observations :
- Functional Group Variations : The carboxylic acid analog (CAS 169045-04-9) exhibits higher acidity and reactivity compared to the ester-based target compound .
- Substituent Positioning: Methyl 4-amino-5-bromo-2-methoxybenzoate (CAS 111049-68-4) differs in bromo group placement (position 5 vs. 2), which may alter electronic properties and steric hindrance .
- Commercial Status: Both Methyl 4-amino-2-bromo-6-methoxybenzoate and Methyl 3-[(4-methoxyphenyl)amino]propanoate (Ref: 10-F617820) are discontinued, hinting at niche applications or synthesis difficulties .
Comparison with Halogenated Benzoate Esters
The table below compares this compound with halogenated benzoate esters from and :
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Methyl 4-bromo-2-hydroxy-6-methylbenzoate | 2089319-35-5 | C₉H₉BrO₃ | 245.07 | Hydroxy and methyl groups at positions 2 and 6 |
| Methyl 4-bromo-2-chloro-6-methylbenzoate | 877149-10-5 | C₉H₈BrClO₂ | 263.52 | Chloro and methyl groups at positions 2 and 6 |
Key Observations :
- Halogen Diversity: Methyl 4-bromo-2-chloro-6-methylbenzoate features bromo and chloro substituents, which may enhance electrophilic substitution reactivity relative to the amino-bromo-methoxy combination .
Comparison with Heterocyclic and Diterpenic Esters
Compounds such as 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine () and sandaracopimaric acid methyl ester () highlight broader structural diversity:
- Heterocyclic Derivatives : The pyrimidine and benzimidazole rings in introduce aromatic nitrogen atoms, significantly altering electronic properties and biological activity compared to the simple benzoate ester .
- Diterpenic Esters : Methyl esters of diterpenic acids (e.g., sandaracopimaric acid methyl ester) are structurally complex and exhibit higher molecular weights (>300 Da) due to fused ring systems, contrasting with the simpler aromatic framework of the target compound .
Biological Activity
Methyl 4-amino-2-bromo-6-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Molecular Formula : C10H10BrN O3
- Molecular Weight : Approximately 284.09 g/mol
- Functional Groups : Includes an amino group, bromine atom, and methoxy group, which are critical for its biological activity.
The presence of these functional groups enhances the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Initial studies indicate that this compound exhibits antimicrobial activity . Research suggests that compounds with similar structures have shown efficacy against various bacterial strains, indicating a potential for development as an antimicrobial agent. For instance, compounds with halogen substitutions often demonstrate increased activity against Gram-positive bacteria due to their ability to disrupt bacterial membranes .
Anticancer Potential
The compound's unique structure allows for exploration in anticancer research . Preliminary investigations suggest that it may inhibit tumor growth by interacting with specific cellular targets. The methoxy group may enhance lipophilicity, facilitating better cell membrane penetration and subsequent bioactivity within cancer cells .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, the following points summarize current understanding:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in cellular proliferation or survival pathways.
- Receptor Binding : Its structural features suggest it could bind to receptors or ion channels, modulating their activity.
- Cell Cycle Disruption : Similar compounds have been shown to affect cell cycle progression, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
